2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrClNO2 and its molecular weight is 368.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has explored the synthesis of derivatives related to "2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide" and their potential antimicrobial properties. For instance, the synthesis of newer Schiff bases and Thiazolidinone derivatives from related compounds has shown promising antibacterial and antifungal activities. These compounds were synthesized through a series of chemical reactions, including esterification, hydrazination, and cyclization, leading to the formation of various acetamide derivatives with potential antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
Structural and Conformational Studies
The molecular structure and conformation of halogenated N,2-diarylacetamides, which include compounds similar to "this compound," have been studied extensively. These studies have highlighted the importance of halogenated acetamides in understanding molecular conformations and supramolecular assembly. Research in this area focuses on analyzing the crystal structures of these compounds, investigating their hydrogen bonding patterns, and comparing their molecular conformations with a range of analogues (Nayak et al., 2014).
Pharmacological Assessments
Derivatives of "this compound" have also been assessed for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. A study synthesized various acetamide derivatives and evaluated their biological activities, finding some compounds to possess activities comparable with standard drugs. This research demonstrates the potential of such compounds in the development of new pharmacological agents (Rani, Pal, Hegde, & Hashim, 2016).
Environmental and Herbicidal Research
The environmental behavior and herbicidal activity of chloroacetamide herbicides, which are chemically related to "this compound," have been studied to understand their impact on agricultural practices and environmental safety. Such research includes the examination of the metabolism of these herbicides in human and rat liver microsomes, providing insights into their biotransformation and potential environmental risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAAYAVEHKCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361731 | |
Record name | 2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434305-75-6 | |
Record name | 2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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